molecular formula C18H17N3O3S B14008758 4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid CAS No. 7467-30-3

4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid

Cat. No.: B14008758
CAS No.: 7467-30-3
M. Wt: 355.4 g/mol
InChI Key: SBERNLZHGUBTKR-UHFFFAOYSA-N
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Description

4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid is an organic compound with the molecular formula C14H15N3O3S. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-dimethylaminonaphthalene-1-amine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize biological specimens.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the manufacturing of colored products, including textiles and inks.

Mechanism of Action

The mechanism of action of 4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins and other biomolecules. These interactions can alter the structure and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structural features but different applications.

    Orange II: A sulfonated azo dye used in textile industries.

    Chrysene: A polycyclic aromatic hydrocarbon with different chemical properties but similar aromatic structure.

Uniqueness

4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid is unique due to its specific combination of the dimethylamino group and the naphthalene ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

7467-30-3

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C18H17N3O3S/c1-21(2)18-12-11-17(15-5-3-4-6-16(15)18)20-19-13-7-9-14(10-8-13)25(22,23)24/h3-12H,1-2H3,(H,22,23,24)

InChI Key

SBERNLZHGUBTKR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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